9,10-Dihydro-9-anthroic acid (2-morpholinoethyl) ester, hydrochloride
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Overview
Description
9,10-Dihydro-9-anthroic acid (2-morpholinoethyl) ester, hydrochloride is a chemical compound with a complex structure that includes an anthracene backbone and a morpholinoethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dihydro-9-anthroic acid (2-morpholinoethyl) ester, hydrochloride typically involves the esterification of 9,10-Dihydro-9-anthroic acid with 2-morpholinoethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would include the optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
9,10-Dihydro-9-anthroic acid (2-morpholinoethyl) ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Substituted esters or amides.
Scientific Research Applications
9,10-Dihydro-9-anthroic acid (2-morpholinoethyl) ester, hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9,10-Dihydro-9-anthroic acid (2-morpholinoethyl) ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
9,10-Dihydro-9,10-dioxo-2-anthroic acid: A related compound with similar structural features but different functional groups.
9,10-Dihydro-9,10-ethanoanthracene-11-carboxylic acid: Another anthracene derivative with distinct chemical properties.
Uniqueness
9,10-Dihydro-9-anthroic acid (2-morpholinoethyl) ester, hydrochloride is unique due to its combination of an anthracene backbone and a morpholinoethyl ester group. This structural arrangement imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
CAS No. |
66827-84-7 |
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Molecular Formula |
C21H24ClNO3 |
Molecular Weight |
373.9 g/mol |
IUPAC Name |
2-morpholin-4-ium-4-ylethyl 9,10-dihydroanthracene-9-carboxylate;chloride |
InChI |
InChI=1S/C21H23NO3.ClH/c23-21(25-14-11-22-9-12-24-13-10-22)20-18-7-3-1-5-16(18)15-17-6-2-4-8-19(17)20;/h1-8,20H,9-15H2;1H |
InChI Key |
MWFGCGXPDWDKGU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC[NH+]1CCOC(=O)C2C3=CC=CC=C3CC4=CC=CC=C24.[Cl-] |
Origin of Product |
United States |
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